molecular formula C6H12O B3322003 (2-Methylcyclobutyl)methanol CAS No. 14110-35-1

(2-Methylcyclobutyl)methanol

Cat. No.: B3322003
CAS No.: 14110-35-1
M. Wt: 100.16 g/mol
InChI Key: XKJMEEWZNIOOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methylcyclobutyl)methanol” is a chemical compound with the molecular formula C6H12O . It is offered by various chemical suppliers for research and development purposes .

Scientific Research Applications

Methanol as a Hydrogen Source and C1 Synthon

Methanol is recognized for its potential as a hydrogen source and a C1 synthon, useful in chemical synthesis and energy technologies. It plays a critical role in the clean and cost-competitive N-methylation of amines and the transfer hydrogenation of nitroarenes to anilines, using methanol as both a C1 synthon and H2 source. This application is facilitated by RuCl3.xH2O as a ligand-free catalyst, demonstrating methanol's synthetic value in producing pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).

Methanol for Industrial and Biotechnological Applications

Methanol serves as a critical building block for creating complex chemical structures and as a clean-burning fuel. Its synthesis from CO2 and H2 offers a method for reducing CO2 emissions, making it a convenient energy carrier for hydrogen storage. Among its applications, methanol is used for the production of dimethyl ether (DME), hydrogen, and in direct methanol fuel cells (DMFCs), highlighting its role in sustainable energy and chemical production processes (Dalena et al., 2018).

Methanol in Methylotrophy and Synthetic Methylotrophy

Methanol is a valuable feedstock for biotechnology due to its availability and potential production from renewable resources. Methylotrophic microorganisms, such as Methylobacterium extorquens, utilize methanol for the production of value-added products. This application is underpinned by extensive research into methylotrophy's metabolism, offering insights into engineering strategies for product generation from methanol (Ochsner et al., 2014).

Methanol's Role in Enhancing Lipid Dynamics

Research has shown that methanol can significantly impact lipid dynamics, such as accelerating DMPC flip-flop and transfer in biological and synthetic membranes. This effect is crucial for understanding the structure-function relationship associated with bilayer composition and the implications of methanol and other solvents in biomembrane studies (Nguyen et al., 2019).

Properties

IUPAC Name

(2-methylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5-2-3-6(5)4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJMEEWZNIOOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methylcyclobutyl)methanol
Reactant of Route 2
(2-Methylcyclobutyl)methanol
Reactant of Route 3
(2-Methylcyclobutyl)methanol
Reactant of Route 4
(2-Methylcyclobutyl)methanol
Reactant of Route 5
(2-Methylcyclobutyl)methanol
Reactant of Route 6
(2-Methylcyclobutyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.